![molecular formula C15H10N2 B1207256 6H-indolo[2,3-b]quinolina CAS No. 243-38-9](/img/structure/B1207256.png)
6H-indolo[2,3-b]quinolina
Descripción general
Descripción
5H-Quinindoline is a heterocyclic organic compound with a fused quinoline and indole ring system. It has gained significant attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Aplicaciones de Dispositivos Optoelectrónicos
Los derivados de 6H-indolo[2,3-b]quinolina se utilizan en varios dispositivos optoelectrónicos debido a sus propiedades únicas. Actúan como sensibilizadores, semiconductores y materiales para aplicaciones de emisión de luz y sensores {svg_1}. El marco de indolo[2,3-b]quinoxalina es particularmente significativo en este campo, contribuyendo a los avances en tecnología que requieren materiales con características específicas de absorción y emisión de luz.
Química Medicinal: Propiedades Antivirales
Algunos derivados de this compound han demostrado efectos antivirales contra virus humanos como CMV, HSV-1 y VZV {svg_2}. Su mecanismo de acción implica la intercalación del ADN entre las nucleobases, lo que puede inhibir la replicación del ADN viral, convirtiéndolos en candidatos potenciales para el desarrollo de fármacos antivirales.
Actividad Antitumoral
El marco del compuesto es común en compuestos biológicamente activos que exhiben propiedades antitumorales {svg_3}. La investigación ha demostrado que ciertos derivados pueden ser efectivos para atacar las células cancerosas, lo que proporciona una vía para el desarrollo de nuevos fármacos contra el cáncer.
Efectos Antidiabéticos
En el ámbito de la investigación sobre la diabetes, se ha identificado que los derivados de this compound tienen actividad antidiabética {svg_4}. Esto abre posibilidades para que estos compuestos se utilicen en el tratamiento o manejo de la diabetes, aunque se necesita más investigación para comprender completamente su potencial y mecanismos.
Síntesis de Derivados N-Sustituidos Bioactivos
Un grupo de investigación de la India ha desarrollado un nuevo método para obtener una amplia gama de 6H-indolo[2,3-b]quinoxalinas N-sustituidas biológicamente activas {svg_5}. Este método implica reacciones de funcionalización en tándem Ru(II)-catalizada orto-C–H, dando como resultado productos con alta eficiencia, lo cual es crucial para aplicaciones farmacéuticas donde se requiere la síntesis de moléculas complejas.
Desarrollo de Derivados de Alcaloides Naturales
Los derivados de quinindolina, incluidos los sustituyentes más simples en la estructura central de quinindolina, son importantes en el campo de la química médica y biológica {svg_6}. Son componentes clave en la medicina herbal tradicional y sirven como estructuras modelo para el diseño de compuestos farmacéuticos debido a sus bioactividades versátiles, como antimalariales, antitumorales y propiedades antibacterianas.
Mecanismo De Acción
Target of Action
6H-indolo[2,3-b]quinoline, also known as 5H-Quinindoline, primarily targets DNA . It is a DNA intercalating agent , which means it inserts itself between the base pairs in the DNA double helix. This interaction can disrupt processes vital for DNA replication .
Mode of Action
The mode of action of 6H-indolo[2,3-b]quinoline involves intercalation into the DNA helix . This process disrupts the normal functioning of DNA, affecting its replication and transcription processes . The disruption of these processes can lead to cell death, making 6H-indolo[2,3-b]quinoline a potent cytotoxic agent .
Biochemical Pathways
It is known that the compound’s interaction with dna can disrupt vital cellular processes, including dna replication . This disruption can lead to cell death, which is why 6H-indolo[2,3-b]quinoline exhibits cytotoxic properties .
Result of Action
The primary result of 6H-indolo[2,3-b]quinoline’s action is its cytotoxic effect . By intercalating into DNA and disrupting vital cellular processes, the compound can induce cell death . This makes it a potential candidate for use in cancer treatment .
Análisis Bioquímico
Biochemical Properties
5H-Quinindoline plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves the binding of 5H-Quinindoline to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity. Additionally, 5H-Quinindoline has been shown to interact with DNA, potentially intercalating between base pairs and affecting DNA replication and transcription processes .
Cellular Effects
The effects of 5H-Quinindoline on various cell types and cellular processes are profound. In cancer cells, 5H-Quinindoline has demonstrated antiproliferative activity, likely due to its ability to interfere with cell signaling pathways and gene expression . It has been shown to induce apoptosis in certain cancer cell lines by activating caspase pathways and increasing the expression of pro-apoptotic genes . Furthermore, 5H-Quinindoline can influence cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5H-Quinindoline exerts its effects through several mechanisms. One primary mechanism involves the binding of 5H-Quinindoline to specific biomolecules, such as enzymes and DNA . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 5H-Quinindoline has been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and transcription . Additionally, 5H-Quinindoline can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 5H-Quinindoline in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that 5H-Quinindoline is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, potentially reducing its efficacy . In vitro and in vivo studies have indicated that the effects of 5H-Quinindoline on cellular function can persist for extended periods, with some long-term effects observed in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 5H-Quinindoline vary with different dosages in animal models. At lower doses, 5H-Quinindoline has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of 5H-Quinindoline are maximized at specific dosage ranges, beyond which toxicity becomes a concern .
Metabolic Pathways
5H-Quinindoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolic flux of 5H-Quinindoline can be influenced by the presence of other compounds that compete for the same metabolic enzymes .
Transport and Distribution
The transport and distribution of 5H-Quinindoline within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in the efflux of the compound from cells . Additionally, 5H-Quinindoline can bind to plasma proteins, affecting its distribution and bioavailability . The localization and accumulation of 5H-Quinindoline within specific tissues can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 5H-Quinindoline is essential for its activity and function. It has been found to localize primarily in the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct 5H-Quinindoline to the nucleus . The activity of 5H-Quinindoline within the nucleus can significantly impact gene expression and cellular processes .
Propiedades
IUPAC Name |
6H-indolo[2,3-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c1-3-7-13-10(5-1)9-12-11-6-2-4-8-14(11)17-15(12)16-13/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFSPMPXDYGXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4NC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179028 | |
| Record name | 5H-Quinindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
243-38-9 | |
| Record name | 5H-Quinindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Quinindoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Quinindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-quinindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5H-Quinindoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG62RG4773 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



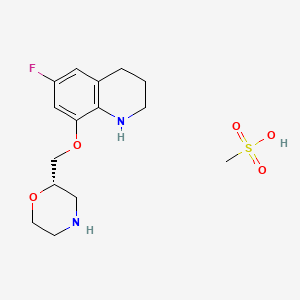

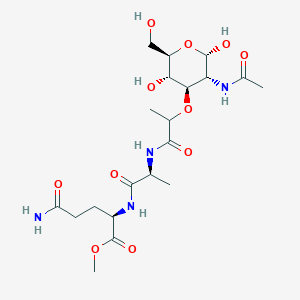
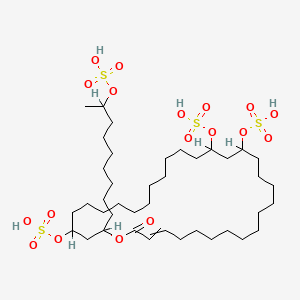
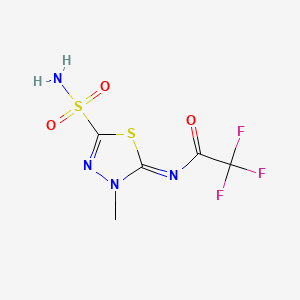
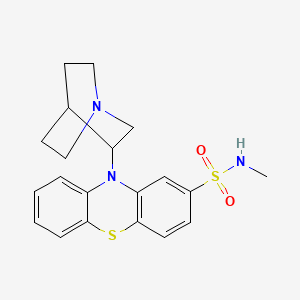

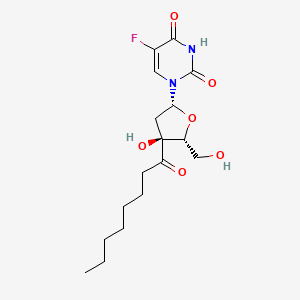
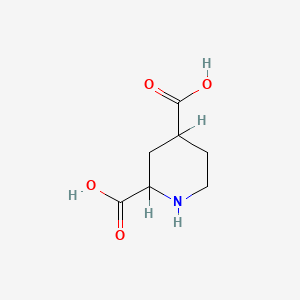
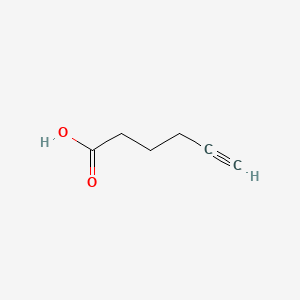
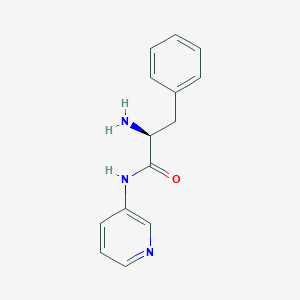
![N-[2-[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]-6-(diethylamino)-1-benzofuran-2-carboxamide](/img/structure/B1207194.png)

![8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)thio]quinoline](/img/structure/B1207196.png)